Product packaging for 2-(8-Bromoquinolin-7-yl)acetic acid(Cat. No.:)

2-(8-Bromoquinolin-7-yl)acetic acid

Cat. No.: B15065415
M. Wt: 266.09 g/mol
InChI Key: HGNUSILPZHVXSS-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry Research

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in drug discovery. This prominence is due to the scaffold's ability to interact with a diverse range of biological targets. Quinoline derivatives have been successfully developed into a variety of therapeutic agents, demonstrating activities such as anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The aromatic nature of the quinoline core allows it to participate in π-stacking interactions with biological macromolecules, while the nitrogen atom can act as a hydrogen bond acceptor, further enhancing binding affinities.

The versatility of the quinoline scaffold also lies in its amenability to a wide range of chemical functionalizations. Substituents can be introduced at various positions on both the benzene and pyridine rings, allowing for the fine-tuning of the molecule's electronic properties, lipophilicity, and steric profile. This adaptability makes the quinoline core a highly attractive building block for the construction of compound libraries in the search for new bioactive molecules.

Overview of Halogenated Quinolines as Key Intermediates and Lead Compounds in Synthetic Chemistry

The introduction of halogen atoms, such as bromine, onto the quinoline scaffold significantly enhances its utility in synthetic organic chemistry. Halogenated quinolines are valuable intermediates because the halogen atom can serve as a versatile handle for a variety of cross-coupling reactions. Seminal reactions like the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the halogenated position, providing a powerful tool for the construction of complex molecular frameworks.

Furthermore, the presence of a halogen atom can profoundly influence the biological activity of a quinoline derivative. The electronegativity and size of the halogen can alter the molecule's binding affinity to its target and affect its metabolic stability. Consequently, halogenated quinolines are not only important synthetic intermediates but are also investigated as lead compounds in their own right in drug discovery programs.

Rationale for Academic Investigation into the Chemical Compound 2-(8-Bromoquinolin-7-yl)acetic acid within Advanced Synthetic Methodologies

The academic interest in this compound stems from the unique combination of its structural features: a quinoline core, a bromine atom at the 8-position, and an acetic acid moiety at the 7-position. This specific arrangement of functional groups suggests its potential as a valuable building block in several areas of chemical research.

The bromine atom at the 8-position provides a reactive site for the introduction of further chemical diversity through cross-coupling reactions. This allows for the synthesis of a library of derivatives with modified properties. The acetic acid group at the 7-position introduces a carboxylic acid functionality, which is a common pharmacophore in many biologically active molecules. It can participate in hydrogen bonding and ionic interactions, and can also be readily converted into other functional groups such as esters and amides.

The investigation into this compound is driven by the desire to develop novel synthetic methodologies and to explore the structure-activity relationships of new classes of quinoline derivatives. The synthesis of this compound and its subsequent elaboration could lead to the discovery of new molecules with interesting biological activities or material properties. Phenyl acetic acid substituted quinolines, for instance, have been investigated as novel liver X receptor agonists for the treatment of atherosclerosis. drugbank.com

Hypothetical Synthetic Approaches and Research Findings

Another potential synthetic strategy is the Willgerodt-Kindler reaction. organic-chemistry.orgwikipedia.org This reaction allows for the conversion of an aryl alkyl ketone to the corresponding amide, which can then be hydrolyzed to the carboxylic acid. In this context, 7-acetyl-8-bromoquinoline could serve as a precursor.

A third approach could involve the Arndt-Eistert homologation of 8-bromoquinoline-7-carboxylic acid. nrochemistry.comorganic-chemistry.orgwikipedia.orgyoutube.comlibretexts.org This method allows for the one-carbon extension of a carboxylic acid, which would convert the 7-carboxylic acid derivative into the desired 7-acetic acid derivative.

The investigation of this compound as a building block could lead to the synthesis of novel compounds with potential applications in medicinal chemistry. For example, coupling reactions at the 8-bromo position could introduce various aryl or alkyl groups, while the acetic acid moiety could be used to link the molecule to other chemical entities. The biological evaluation of such derivatives could reveal new structure-activity relationships and potentially lead to the identification of new drug candidates. The study of substituted quinolines has led to the discovery of promising anti-breast cancer agents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNO2 B15065415 2-(8-Bromoquinolin-7-yl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

2-(8-bromoquinolin-7-yl)acetic acid

InChI

InChI=1S/C11H8BrNO2/c12-10-8(6-9(14)15)4-3-7-2-1-5-13-11(7)10/h1-5H,6H2,(H,14,15)

InChI Key

HGNUSILPZHVXSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)CC(=O)O)Br)N=C1

Origin of Product

United States

Theoretical and Computational Studies of 2 8 Bromoquinolin 7 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic characteristics and reactivity of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's chemical behavior.

Density Functional Theory (DFT) Investigations of Molecular Orbitals and Charge Distribution

DFT calculations are instrumental in elucidating the electronic landscape of quinoline (B57606) derivatives. nih.govarabjchem.org For a molecule like 2-(8-Bromoquinolin-7-yl)acetic acid, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally signifies higher reactivity. nih.gov

In related quinoline derivatives, the introduction of substituents like halogens and carboxylic acid groups significantly influences the energies of these orbitals. arabjchem.org For instance, the bromine atom at the 8-position and the acetic acid group at the 7-position would be expected to modulate the electron density across the quinoline ring system through inductive and resonance effects.

Molecular Electrostatic Potential (MEP) surfaces, another output of DFT calculations, visualize the charge distribution on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In analogous systems, regions of negative potential are typically located around electronegative atoms like nitrogen and oxygen, indicating their role as sites for electrophilic attack. Conversely, areas of positive potential highlight regions prone to nucleophilic attack. arabjchem.org

Table 1: Illustrative Global Reactivity Descriptors Calculated from Frontier Orbital Energies for a Representative Quinoline Derivative.

DescriptorFormulaTypical Value (eV) for a Quinoline DerivativeSignificance
Ionization Potential (I)I ≈ -EHOMO6.0 - 7.5Energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMO1.0 - 2.5Energy released upon gaining an electron.
Chemical Hardness (η)η = (I - A) / 22.0 - 3.0Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)0.17 - 0.25Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ)χ = (I + A) / 23.5 - 5.0Tendency to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)2.0 - 4.0Measure of electrophilic power.

Note: The values presented in this table are illustrative and based on general findings for quinoline derivatives. Specific values for this compound would require dedicated DFT calculations.

Predictive Modeling of Spectroscopic Parameters and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. rsc.org By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can help in the interpretation of experimental spectroscopic data. For quinoline derivatives, the absorption spectra are typically characterized by π-π* transitions within the aromatic system. nih.gov The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinoline core.

Furthermore, computational methods can predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra, which can aid in the structural elucidation of complex molecules like this compound. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping of the Compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. fiveable.melibretexts.org For this compound, the primary source of conformational flexibility is the rotation around the C-C single bond connecting the acetic acid group to the quinoline ring.

The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. By systematically rotating the dihedral angle of the acetic acid side chain and calculating the energy at each step, a one-dimensional PES can be constructed. This allows for the identification of the most stable conformer(s) (energy minima) and the energy barriers to rotation (transition states).

The stability of different conformers is influenced by steric hindrance and intramolecular interactions. libretexts.org For instance, steric clashes between the carboxylic acid group and the bromine atom or the hydrogen at the 6-position could lead to higher energy conformations. Conversely, the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the quinoline nitrogen atom could stabilize a particular conformation. The study of substituted prolines has shown how substituents can significantly influence the conformational landscape of a molecule. nih.gov

Computational Elucidation of Reaction Mechanisms for Transformations Involving this compound

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a particular transformation.

For this compound, several types of reactions could be computationally explored. For example, the mechanism of the Friedländer synthesis, a common method for preparing quinolines, has been the subject of detailed experimental and computational studies. researchgate.net Other potential reactions include electrophilic aromatic substitution on the quinoline ring, nucleophilic substitution of the bromine atom, and reactions involving the carboxylic acid group.

Computational studies on the C-H functionalization of quinolines have also provided valuable mechanistic insights, often involving organometallic intermediates and detailing the role of catalysts. rsc.org These studies can help in predicting the regioselectivity of such reactions on substituted quinolines like the one .

In Silico Screening and Molecular Docking Studies for Hypothetical Molecular Target Interactions of this compound Derivatives

In silico screening and molecular docking are computational techniques used to predict the binding affinity and mode of interaction between a small molecule and a biological target, typically a protein. ijprajournal.com These methods are widely used in drug discovery to identify potential lead compounds. mdpi.comnih.gov

While specific targets for this compound are not defined, we can hypothesize its interaction with various enzymes or receptors based on the known biological activities of other quinoline derivatives. For instance, many quinoline-based compounds have been investigated as potential anticancer agents, antimalarials, and inhibitors of specific enzymes like c-Met kinase. ijprajournal.commdpi.comnih.gov

Molecular docking simulations would involve placing the 3D structure of this compound or its derivatives into the active site of a target protein. The software then calculates a docking score, which is an estimate of the binding affinity. benthamdirect.com The simulation also provides a visual representation of the binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking between the ligand and the protein's amino acid residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on quinoline derivatives have also been used to build models that correlate the structural features of the molecules with their biological activity. mdpi.comnih.gov These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent derivatives.

Reaction Mechanisms and Pathways Involving 2 8 Bromoquinolin 7 Yl Acetic Acid

Elucidation of Electrophilic and Nucleophilic Aromatic Substitution Mechanisms on the Quinoline (B57606) Core

The quinoline ring system is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being heavily influenced by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution: The quinoline nucleus is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Electrophilic substitution typically occurs on the benzene ring portion (positions 5, 6, 7, and 8) as the pyridine (B92270) ring is deactivated. In the case of 2-(8-bromoquinolin-7-yl)acetic acid, the 8-bromo and 7-acetic acid groups will further influence the position of substitution. The bromine atom is a deactivating but ortho-, para-directing group, while the acetic acid group is a deactivating, meta-directing group. Considering the positions on the carbocyclic ring, electrophilic attack is most likely to occur at the C5 position, which is ortho to the bromo substituent and meta to the acetic acid group.

Nucleophilic Aromatic Substitution: The quinoline ring, particularly the pyridine part, is electron-deficient and can undergo nucleophilic aromatic substitution (SNA_r), especially when activated by electron-withdrawing groups and with a good leaving group present. While the bromo group at C8 is a potential leaving group, direct nucleophilic displacement on the quinoline core at this position is challenging without strong activation. The presence of the electron-withdrawing acetic acid group at the adjacent C7 position provides some electronic activation. More likely, nucleophilic attack would occur at the C2 or C4 positions of the pyridine ring, which are inherently more electron-deficient. However, the absence of a leaving group at these positions makes such reactions less probable unless they proceed via an addition-elimination mechanism facilitated by strong nucleophiles.

Investigation of Transition Metal-Catalyzed Cross-Coupling Reactions at the 8-Bromo Position of the Compound

The carbon-bromine bond at the 8-position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of functional groups.

Mechanistic Studies of Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. For this compound, this reaction would lead to the formation of 8-aryl-7-(carboxymethyl)quinolines.

The generally accepted catalytic cycle proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the quinoline derivative to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Step Description Key Intermediates
1Oxidative AdditionPd(0) catalyst, this compound, Pd(II)-quinolyl complex
2TransmetalationPd(II)-quinolyl complex, Arylboronic acid, Base, Pd(II)-quinolyl-aryl complex
3Reductive EliminationPd(II)-quinolyl-aryl complex, 8-Aryl-2-(quinolin-7-yl)acetic acid, Pd(0) catalyst

Detailed Analysis of Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction would convert this compound into 8-alkynyl-7-(carboxymethyl)quinolines.

The catalytic cycle involves two interconnected cycles, one for palladium and one for copper:

Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the Pd(0) catalyst to the aryl bromide, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate. This species then participates in the transmetalation step of the palladium cycle.

Catalyst System Reactants Product
Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)This compound, Terminal alkyne2-(8-Alkynylquinolin-7-yl)acetic acid

Exploration of Buchwald-Hartwig Amination Mechanisms for N-Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This would allow for the synthesis of 8-amino-substituted quinoline derivatives from this compound.

The catalytic cycle is analogous to other palladium-catalyzed cross-coupling reactions:

Oxidative Addition: A Pd(0) complex reacts with the 8-bromoquinoline (B100496) derivative to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group on the palladium complex are eliminated to form the C-N bond of the product and regenerate the Pd(0) catalyst. smolecule.comorganic-chemistry.org

Ligand Type Typical Reaction Conditions Expected Outcome
Bulky electron-rich phosphines (e.g., JohnPhos, XPhos)Pd catalyst, Base (e.g., NaOtBu, K₃PO₄), Anhydrous solvent (e.g., Toluene, Dioxane)Formation of 8-amino-2-(quinolin-7-yl)acetic acid derivatives

Reactivity Profiling of the Acetic Acid Side Chain: Esterification, Amidation, and Decarboxylation Pathways

The carboxylic acid functional group at the 7-position offers a handle for a variety of transformations.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. This reaction proceeds via nucleophilic acyl substitution.

Amidation: The formation of amides from the carboxylic acid can be achieved by reaction with an amine. This typically requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using a peptide coupling reagent (e.g., DCC, EDC). This also follows a nucleophilic acyl substitution mechanism.

Decarboxylation: While the decarboxylation of simple aryl acetic acids is generally difficult, the presence of the quinoline ring may influence this reactivity. Decarboxylation of quinoline carboxylic acids has been reported, sometimes facilitated by copper catalysts. medcraveonline.com For this compound, decarboxylation would lead to the formation of 8-bromo-7-methylquinoline.

Studies on Regioselectivity and Stereoselectivity in Derivatization Reactions of this compound

Regioselectivity:

On the Quinoline Core: As discussed in section 4.1, electrophilic substitution is predicted to be regioselective for the C5 position.

Cross-Coupling: The transition metal-catalyzed cross-coupling reactions are highly regioselective, occurring specifically at the C8-Br bond.

Side Chain Reactions: Reactions of the acetic acid side chain are inherently regioselective to that functional group.

Stereoselectivity: For the reactions discussed, stereoselectivity is generally not a factor unless chiral reagents or catalysts are employed. For instance, if the acetic acid side chain were to be derivatized with a chiral amine or alcohol, diastereomeric products could be formed. Similarly, the use of chiral ligands in the transition metal-catalyzed cross-coupling reactions could, in principle, induce stereoselectivity if a prochiral center is created during the reaction, although this is not the case for the primary products of Suzuki, Sonogashira, or Buchwald-Hartwig reactions on this substrate.

Derivatization Strategies and Exploration of Structural Diversity from 2 8 Bromoquinolin 7 Yl Acetic Acid

Systematic Modification of the Carboxylic Acid Functionality

The acetic acid side chain at the 7-position of the quinoline (B57606) ring is a prime site for initial diversification. The carboxylic acid can be readily converted into a variety of other functional groups, allowing for the introduction of new physicochemical properties and potential interaction points with biological targets.

The conversion of the carboxylic acid group into esters, amides, and hydrazides is a fundamental strategy for modifying the parent compound.

Esters: Esterification can be achieved through several standard methods. The Fischer-Speier esterification, involving the reaction of 2-(8-Bromoquinolin-7-yl)acetic acid with an alcohol (R-OH) under acidic catalysis (e.g., H₂SO₄, HCl), is a common approach. Alternatively, reaction with an alkyl halide in the presence of a base can yield the corresponding ester. These modifications can enhance lipophilicity and alter the compound's pharmacokinetic profile.

Amides: Amide bond formation introduces a key hydrogen bond donor/acceptor unit. This is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine (R¹R²NH). Direct coupling methods using reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a suitable amine also provide an efficient route to a wide array of amides.

Hydrazides: Hydrazides are valuable intermediates for the synthesis of various heterocyclic systems, such as pyrazoles and oxadiazoles. The synthesis of the corresponding hydrazide is typically achieved by reacting the methyl or ethyl ester of this compound with hydrazine hydrate (N₂H₄·H₂O) in an alcoholic solvent.

The table below illustrates the variety of derivatives accessible through these transformations.

Derivative TypeReagents and ConditionsGeneral Structure (R = Alkyl, Aryl)
EsterR-OH, H⁺ (catalyst), heat
Amide1. SOCl₂ or (COCl)₂ 2. R¹R²NH
Hydrazide1. CH₃OH, H⁺ 2. N₂H₄·H₂O

Reduction of the carboxylic acid moiety provides access to a different class of derivatives. The use of strong reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like tetrahydrofuran (THF), or borane complexes (e.g., BH₃·THF), can efficiently reduce the carboxylic acid to the corresponding primary alcohol, 2-(8-bromoquinolin-7-yl)ethanol.

This alcohol serves as a new platform for further functionalization:

Oxidation: Mild oxidation of the primary alcohol can yield the corresponding aldehyde, 2-(8-bromoquinolin-7-yl)acetaldehyde, a useful synthon for reactions such as reductive amination and Wittig olefination.

Esterification and Etherification: The alcohol can be acylated with various acyl chlorides or carboxylic acids to form new esters, or alkylated using alkyl halides under basic conditions (Williamson ether synthesis) to produce ethers.

Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a halide (e.g., using PBr₃ or SOCl₂), creating an electrophilic center for nucleophilic substitution reactions.

Introduction of Diverse Substituents onto the Quinoline Ring System of this compound

The quinoline ring itself is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can modulate the electronic properties and steric profile of the molecule.

Electrophilic substitution reactions on the this compound core are directed by the existing substituents. The quinoline nitrogen is deactivating towards electrophilic attack, as is the bromo group at C8 and the acetic acid group at C7. However, electrophilic substitution on the carbocyclic ring is still possible under forcing conditions. The most probable positions for substitution are C5 and C6.

Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce a nitro group, likely at the C5 position, yielding 2-(8-bromo-5-nitroquinolin-7-yl)acetic acid. The nitro group is a versatile handle for further chemistry, including reduction to an amine.

Halogenation: Further bromination or chlorination, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a suitable catalyst, can introduce an additional halogen atom onto the ring, again with a preference for the C5 position.

Friedel-Crafts alkylation and acylation reactions are classic methods for forming carbon-carbon bonds with aromatic rings. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orglibretexts.orgyoutube.comyoutube.comyoutube.comorganic-chemistry.org However, these reactions are often challenging with deactivated heterocyclic systems like quinoline. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can complex with the lone pair of electrons on the quinoline nitrogen, further deactivating the ring system towards electrophilic attack. libretexts.org

Despite these challenges, under specific conditions, it may be possible to introduce alkyl or acyl groups.

Acylation: Friedel-Crafts acylation with an acyl chloride (RCOCl) or anhydride in the presence of a strong Lewis acid could potentially yield an acylated product, for instance, 2-(6-acetyl-8-bromoquinolin-7-yl)acetic acid. The resulting ketone is less prone to over-acylation due to its deactivating nature. organic-chemistry.orglibretexts.org

Alkylation: Friedel-Crafts alkylation is generally less synthetically useful in this context due to the potential for polyalkylation and carbocation rearrangements. libretexts.orgyoutube.comorganic-chemistry.org

Exploiting the C-Br Bond for Post-Synthetic Diversification via Cross-Coupling Reactions

The bromine atom at the C8 position is an exceptionally valuable handle for introducing a vast array of structural diversity through palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for late-stage diversification.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C8 position of the quinoline and a carbon atom from an organoboron reagent, typically a boronic acid or boronic ester (R-B(OH)₂). researchgate.netberkeley.edunrochemistry.comwikipedia.orgresearchgate.net This allows for the introduction of various aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: The Sonogashira reaction couples the bromoquinoline with a terminal alkyne (R-C≡CH) using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgjk-sci.comresearchgate.net This provides a direct route to 8-alkynylquinoline derivatives, which are useful for further transformations or as components in materials science.

Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond by coupling the bromoquinoline with a primary or secondary amine (R¹R²NH). ias.ac.inwikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org It provides access to a wide range of 8-aminoquinoline (B160924) derivatives, a scaffold present in numerous biologically active compounds.

Heck-Mizoroki Reaction: The Heck reaction couples the bromoquinoline with an alkene to form a new carbon-carbon bond, leading to the synthesis of 8-alkenylquinolines. organic-chemistry.orgyoutube.comwikipedia.orgmdpi.comrsc.org

The table below summarizes the potential of these cross-coupling reactions for diversifying the this compound scaffold.

Cross-Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraR-B(OH)₂ (Boronic Acid)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)8-Aryl/Vinyl-quinoline
SonogashiraR-C≡CH (Terminal Alkyne)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)8-Alkynyl-quinoline
Buchwald-HartwigR¹R²NH (Amine)Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)8-Amino-quinoline
Heck-MizorokiAlkenePd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)8-Alkenyl-quinoline

Rational Design Principles for Analogue Libraries Based on the this compound Scaffold.

The design of analogue libraries derived from the this compound scaffold is a strategic endeavor in medicinal chemistry, aimed at systematically exploring the chemical space around this core structure to identify compounds with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The rational design of such libraries hinges on a deep understanding of the structure-activity relationships (SAR) and the exploitation of the three key regions of the molecule: the carboxylic acid moiety, the quinoline core, and the bromo substituent.

A primary strategy involves the extensive modification of the carboxylic acid group at the 7-position. This functional group is a critical handle for derivatization, allowing for the synthesis of a wide array of amides, esters, and bioisosteric replacements. The rationale behind these modifications is to modulate the compound's acidity, lipophilicity, and ability to form hydrogen bonds, all of which can significantly impact its interaction with biological targets and its ADME (absorption, distribution, metabolism, and excretion) properties. For instance, converting the carboxylic acid to a series of amides by coupling with a diverse set of primary and secondary amines introduces a range of substituents that can probe specific binding pockets in a target protein.

Another key principle in the design of these libraries is the exploration of bioisosteric replacements for the carboxylic acid. Carboxylic acids can sometimes lead to poor cell permeability and rapid metabolism. Therefore, replacing this group with known bioisosteres such as tetrazoles, acyl sulfonamides, or hydroxamic acids can lead to analogues with improved drug-like properties while maintaining the key interactions required for biological activity. The choice of bioisostere is guided by the desire to mimic the acidic character and hydrogen bonding capabilities of the original carboxylic acid.

The bromine atom at the 8-position of the quinoline ring serves as another crucial point for diversification and plays a significant role in modulating the electronic properties and metabolic stability of the scaffold. The introduction of a bromine atom can enhance the therapeutic activity and influence the metabolism of the drug ump.edu.pl. This halogen atom can be retained to exploit halogen bonding interactions with the target protein, a strategy increasingly recognized in drug design. Alternatively, the bromine can serve as a synthetic handle for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to introduce a wide variety of aryl, heteroaryl, or alkyl groups. This approach allows for a systematic exploration of the steric and electronic requirements of the substituent at this position for optimal biological activity. The presence of bromine can also activate the quinoline ring for certain nucleophilic substitution reactions, providing further avenues for derivatization nih.gov.

The assembly of a focused library based on the this compound scaffold would typically involve a combinatorial approach, where different modifications at the carboxylic acid, the 8-position, and potentially other positions on the quinoline ring are systematically combined. This systematic exploration of the chemical space allows for the generation of a diverse set of analogues, increasing the probability of identifying lead compounds with superior properties. The design of such libraries is often guided by computational modeling and a thorough understanding of the target biology to prioritize the synthesis of compounds with the highest likelihood of success.

The following table outlines the key derivatization points and the rationale for the modifications in the design of an analogue library based on the this compound scaffold.

Modification Site Derivatization Strategy Rationale for Analogue Library Design
Carboxylic Acid Moiety (C7-acetic acid) - Amide formation with diverse amines- Esterification with various alcohols- Bioisosteric replacement (e.g., tetrazole, acyl sulfonamide)- Modulate acidity, lipophilicity, and hydrogen bonding capacity.- Improve cell permeability and metabolic stability.- Explore interactions with specific binding pockets.
Bromo Substituent (C8-bromo) - Retention of bromine- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)- Nucleophilic aromatic substitution- Exploit halogen bonding interactions.- Introduce a wide range of substituents to probe steric and electronic requirements.- Enhance target affinity and selectivity.
Quinoline Scaffold - Introduction of additional substituents at other positions- Fine-tune physicochemical properties (e.g., solubility, pKa).- Modulate overall molecular shape and electronics.- Explore broader structure-activity relationships.

Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 8 Bromoquinolin 7 Yl Acetic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR Experiments) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of hydrogen atoms and their neighboring protons. For 2-(8-Bromoquinolin-7-yl)acetic acid, the spectrum would exhibit distinct signals for the protons on the quinoline (B57606) ring and the methylene (B1212753) protons of the acetic acid side chain. The chemical shifts (δ) are influenced by the electronic environment. Aromatic protons typically resonate between 7.0 and 9.0 ppm. The methylene protons (-CH₂-) adjacent to the carboxylic acid would likely appear in the range of 3.5-4.5 ppm. The acidic proton of the carboxyl group is often broad and can appear over a wide range, sometimes above 10 ppm. docbrown.info

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. With a broader chemical shift range than proton NMR, it is often easier to distinguish between different carbon atoms. oregonstate.edu The carbonyl carbon of the carboxylic acid would be expected to appear significantly downfield, typically in the 170-180 ppm region. chemicalbook.com The carbons of the quinoline ring will have characteristic shifts, with those bonded to bromine and nitrogen being particularly influenced. Quaternary carbons, those without attached protons, are also readily identified. oregonstate.edu

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can be a valuable tool for probing the electronic structure of the nitrogen-containing quinoline ring. The chemical shift of the nitrogen atom provides insight into its hybridization and local electronic environment.

2D NMR Experiments: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. COSY experiments identify proton-proton couplings, helping to piece together adjacent protons in the quinoline ring. HMBC experiments reveal correlations between protons and carbons that are two or three bonds away, which is instrumental in assigning the quaternary carbons and confirming the attachment of the acetic acid side chain to the C7 position of the quinoline ring. massey.ac.nz

Proton Expected Chemical Shift (ppm) Multiplicity
Quinoline H7.0 - 9.0d, t, m
-CH₂-3.5 - 4.5s
-COOH>10br s

d: doublet, t: triplet, m: multiplet, s: singlet, br s: broad singlet

Carbon Expected Chemical Shift (ppm)
C=O170 - 180
Quinoline C110 - 160
-CH₂-30 - 50

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. rsc.org For this compound (C₁₁H₈BrNO₂), HRMS would provide a highly accurate mass measurement, confirming the molecular formula. bldpharm.com

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For quinoline derivatives, a common fragmentation pathway involves the loss of HCN from the quinoline ring. chempap.orgrsc.org In the case of this compound, one would expect to observe fragmentation corresponding to the loss of the carboxyl group (-COOH) or carbon dioxide (CO₂), followed by further fragmentation of the quinoline core. chempap.org Analyzing these fragmentation pathways helps to confirm the presence of the carboxylic acid group and the bromoquinoline scaffold.

Ion Description
[M+H]⁺Protonated molecular ion
[M-COOH]⁺Loss of the carboxylic acid group
[M-Br]⁺Loss of the bromine atom
[M-HCN]⁺Loss of hydrogen cyanide from the quinoline ring

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is particularly useful for identifying characteristic functional groups. In the spectrum of this compound, key absorptions would include:

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. nist.gov

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹. rsc.org

C-H stretching vibrations for the aromatic quinoline ring and the aliphatic methylene group, typically between 2850 and 3100 cm⁻¹. mdpi.com

C=C and C=N stretching vibrations within the quinoline ring, observed in the 1450-1600 cm⁻¹ region. researchgate.net

The C-Br stretching vibration, which would appear at lower wavenumbers, typically in the range of 500-700 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While strong in FT-IR, the O-H stretch is often weak in Raman spectra. Conversely, non-polar bonds like C=C in the quinoline ring often produce strong Raman signals. This complementarity aids in a more complete vibrational analysis of the molecule. nih.gov

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
O-H stretch (Carboxylic Acid)2500 - 3300FT-IR
C=O stretch (Carboxylic Acid)1700 - 1725FT-IR, Raman
C-H stretch (Aromatic/Aliphatic)2850 - 3100FT-IR, Raman
C=C/C=N stretch (Quinoline)1450 - 1600FT-IR, Raman
C-Br stretch500 - 700FT-IR, Raman

X-ray Crystallography for Precise Solid-State Structural Determination and Conformational Analysis

For crystalline solids, single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. This technique can provide precise bond lengths, bond angles, and torsional angles. researchgate.net For this compound, an X-ray crystal structure would definitively confirm the connectivity of the atoms, including the substitution pattern on the quinoline ring. It would also reveal the conformation of the acetic acid side chain relative to the quinoline ring and detail any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, in the solid state. massey.ac.nz

Advanced Chromatographic Techniques (High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS)) for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for assessing the purity of a compound and for separating it from reaction byproducts or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile compounds like carboxylic acids. nih.gov By employing a suitable stationary phase (e.g., C18) and mobile phase, the purity of this compound can be determined. A single, sharp peak in the chromatogram is indicative of a pure compound. HPLC can also be used for purification on a larger scale.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the target compound, GC-MS can be a powerful analytical tool. researchgate.net Carboxylic acids themselves are often not volatile enough for direct GC analysis, but they can be derivatized (e.g., by esterification) to increase their volatility. lmaleidykla.lt The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass and fragmentation data for each component, aiding in their identification. researchgate.net

Technique Application
HPLCPurity assessment, purification
GC-MSAnalysis of volatile derivatives, identification of impurities

Navigating the Chemical Maze: Structure-Activity Relationship Studies of this compound and Its Derivatives

In the intricate world of drug discovery and development, understanding how the structure of a chemical compound influences its biological activity is paramount. This principle, known as the Structure-Activity Relationship (SAR), forms the bedrock of medicinal chemistry. This article delves into the SAR studies of a specific scaffold of interest: this compound and its derivatives. While direct and extensive research on this particular molecule is not widely available in the public domain, we can explore the established methodologies and computational approaches that are applied to quinoline-based compounds to elucidate their therapeutic potential.

Advanced Research Applications and Potential of 2 8 Bromoquinolin 7 Yl Acetic Acid Derivatives in Chemical Sciences

Exploration as Molecular Probes in Chemical Biology Research for Understanding Biological Pathways

Derivatives of 8-bromoquinoline (B100496) are being investigated as sophisticated tools for probing biological systems. A notable application in this domain is the development of photoremovable protecting groups, often referred to as "caged" compounds. instras.com These molecular probes allow for the temporal and spatial control over the release of bioactive molecules, enabling researchers to study physiological processes in real-time within living cells and tissues. instras.com

One such example is the use of 8-bromo-7-hydroxyquinoline (BHQ) as a chromophore that can be cleaved by light, particularly through two-photon excitation (2PE). instras.com This technique is minimally invasive and allows for deep penetration into biological samples. instras.com When attached to a biological effector, the BHQ moiety renders it inactive. Upon exposure to a focused light source, the covalent bond breaks, releasing the active molecule at a specific time and location. instras.com This approach has been successfully used to release carboxylates, phosphates, and diols, which are functional groups present in many biologically important molecules like neurotransmitters and drugs. instras.com The underlying principle suggests that the 2-(8-bromoquinolin-7-yl)acetic acid framework could be similarly functionalized to cage and release biologically relevant carboxylic acids, thereby serving as a powerful tool for dissecting complex biological pathways.

Utility as Precursors for Advanced Organic Materials and Functional Polymers

While direct applications of this compound in advanced organic materials are not yet widely documented, the chemistry of its parent scaffold, 8-bromoquinoline, points towards significant potential. 8-Bromoquinoline is a known precursor in the synthesis of various dyes and is utilized in several industrial processes. sigmaaldrich.com This foundational role suggests that its derivatives, including the acetic acid functionalized version, could be valuable building blocks for more complex functional materials.

Furthermore, research on 8-substituted quinolines has demonstrated their conversion into novel phthalonitriles. researchgate.net Phthalonitriles are key intermediates in the synthesis of phthalocyanines, a class of intensely colored macrocyclic compounds with exceptional stability and unique electronic properties. Phthalocyanines are used in a wide array of applications, including as pigments, in optical data storage, as photosensitizers in photodynamic therapy, and as the active layer in organic solar cells. The presence of the bromo- and acetic acid-substituents on the quinoline (B57606) ring of this compound offers handles for further chemical modification, potentially leading to the creation of novel phthalocyanine (B1677752) derivatives with tailored properties for advanced material applications.

Application as Versatile Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atom in the quinoline ring and the potential for chelation make quinoline derivatives attractive candidates for ligands in catalysis. The 8-bromoquinoline substructure has been utilized in the synthesis of 8-quinolylcyclopentadienyl metal complexes and has been involved in palladium-catalyzed coupling reactions. sigmaaldrich.com This demonstrates the compatibility of the bromoquinoline core with transition metal chemistry.

More specifically, derivatives of quinolino[7,8-h]quinoline, which share a similar structural motif, are known to act as chelating ligands for various metals. core.ac.ukmassey.ac.nz These compounds can form stable complexes that are essential for catalytic activity. The this compound molecule, with its carboxylic acid group, possesses an additional coordination site. This allows it to act as a bidentate or even a multidentate ligand, binding to metal centers through both the quinoline nitrogen and the carboxylate oxygen atoms. This chelation effect can enhance the stability and modulate the reactivity of the metal catalyst, opening avenues for its use in both homogeneous and heterogeneous catalytic systems. The development of catalysts for cross-coupling reactions, hydrogenations, and oxidations could be a fruitful area of exploration for metal complexes of this ligand.

Theoretical Research into Agrochemical Development, including Plant Growth Regulation, based on Quinoline Acetic Acid Derivatives

Quinoline derivatives have been a subject of interest in the agrochemical field for their potential as pesticides and plant growth regulators. smolecule.com The unique quinoline scaffold offers a basis for discovering new active molecules in agriculture. smolecule.com Specifically, derivatives of quinoline acetic acid have been studied for their influence on plant rhizogenesis (root formation). nih.gov

Studies on compounds structurally related to this compound have shown that they can stimulate root development in plant explants during in vitro microclonal propagation. nih.gov The structure-activity relationship (SAR) of these compounds is a key area of research, with the nature and position of substituents on the quinoline ring significantly impacting their biological activity. smolecule.comnih.gov For instance, the presence of alkoxy groups at certain positions can modulate the activity of quinoline thioacetic acid derivatives. nih.gov Theoretical and computational studies play a crucial role in predicting the efficacy and optimizing the structure of these compounds for enhanced plant growth-regulating properties. A patent also exists for the use of certain quinoline derivatives in controlling undesirable plant growth, highlighting the commercial interest in this class of compounds. core.ac.uk

Emerging Roles in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, the study of chemical systems composed of a discrete number of molecules, is another promising field for the application of quinoline derivatives. Specifically, quinolino[7,8-h]quinoline derivatives have been identified as "proton sponges," a class of organic superbases. massey.ac.nz This property arises from the close proximity of two nitrogen atoms, which can create a "pincer" effect to bind a proton with high affinity. massey.ac.nz

This ability to form stable complexes is not limited to protons. These molecules are also effective chelators for metal ions, leading to the formation of well-defined coordination cages. massey.ac.nz These self-assembled structures are of great interest for their potential applications in molecular recognition, encapsulation of guest molecules, and as nanoreactors. The this compound scaffold, with its potential for both metal coordination and hydrogen bonding through the carboxylic acid group, is a prime candidate for designing new supramolecular architectures. The bromo-substituent can also be used as a handle for further functionalization, allowing for the construction of more complex and functional self-assembled systems.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(8-Bromoquinolin-7-yl)acetic acid?

The compound can be synthesized via regioselective bromination of a quinolinylacetic acid precursor using bromine in acetic acid. Key steps include:

  • Dissolving the precursor in acetic acid and adding bromine dropwise under controlled conditions to minimize side reactions.
  • Monitoring reaction progress via TLC or HPLC to ensure regioselectivity at the 8-position of the quinoline ring.
  • Purification via recrystallization or column chromatography to isolate the product (yields ~84% under optimized conditions) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirm substitution patterns (e.g., bromine position) via 1H^1H- and 13C^{13}C-NMR chemical shifts.
  • X-ray crystallography : Resolve molecular geometry, hydrogen bonding motifs, and crystal packing (e.g., centrosymmetric dimers via O–H⋯O interactions) .
  • Melting point analysis : Verify purity (>95% by GC) and consistency with literature values (e.g., 99–102°C for analogous brominated compounds) .

Q. What are common impurities encountered during synthesis, and how are they addressed?

  • By-products from over-bromination : Controlled addition of bromine and reaction monitoring mitigate this.
  • Unreacted starting material : Removed via recrystallization in polar solvents (e.g., ethanol/water mixtures).
  • Acetic acid residues : Neutralization with sodium bicarbonate followed by extraction into organic solvents .

Advanced Research Questions

Q. How do electronic effects of substituents influence molecular geometry and reactivity?

  • Bond angle distortions : Electron-withdrawing groups (e.g., Br) increase adjacent C–C–C angles (e.g., 121.5° vs. 118.2° for electron-donating groups) due to altered electron density .
  • Dihedral angles : The acetic acid group tilts ~78° relative to the aromatic ring, affecting conjugation and intermolecular interactions .
  • Reactivity in derivatization : Bromine’s electron-withdrawing nature enhances electrophilic substitution at the 7-position in further functionalization .

Q. What role do hydrogen-bonding motifs play in the compound’s crystallographic behavior?

  • Dimer formation : Centrosymmetric O–H⋯O hydrogen bonds (R22_2^2(8) motif) stabilize crystal lattices.
  • Packing efficiency : Strong hydrogen bonds reduce molecular flexibility, leading to high melting points and predictable solubility profiles .

Q. How can computational methods predict regioselectivity in bromination reactions?

  • DFT calculations : Model electron density distribution to identify reactive sites (e.g., quinoline’s 8-position).
  • Transition state analysis : Compare activation energies for bromination at competing positions to optimize reaction conditions .

Methodological Guidance

Designing experiments to resolve contradictory data on bromination efficiency:

  • Control variables : Fix solvent (acetic acid), temperature (room temperature), and bromine stoichiometry while varying reaction time.
  • Statistical analysis : Use ANOVA to compare yields and impurity profiles across trials, identifying outliers due to measurement errors (e.g., inaccurate titrations in analog studies ).

Validating crystallographic data against theoretical models:

  • Overlay analysis : Compare experimental (X-ray) and computational (Mercury software) bond lengths/angles to assess accuracy.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts) to explain packing anomalies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.